molecular formula C9H10O4 B2365860 3-Ethoxy-2-hydroxybenzoic acid CAS No. 67127-72-4

3-Ethoxy-2-hydroxybenzoic acid

Cat. No. B2365860
CAS RN: 67127-72-4
M. Wt: 182.175
InChI Key: PKYUNJWBVAXPMG-UHFFFAOYSA-N
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Description

“3-Ethoxy-2-hydroxybenzoic acid” is a type of ethoxybenzoic acid carrying an ethoxy substituent at position 3 . It is a xenobiotic compound .

Scientific Research Applications

Metabolic Studies and Dietary Intake

  • Dietary Effects on Urine Composition : It was found that patients consuming synthetic diets flavored with artificial vanilla containing 3-ethoxy-4-hydroxybenzaldehyde (a related compound to 3-Ethoxy-2-hydroxybenzoic acid) exhibited high concentrations of 3-ethoxy-4-hydroxybenzoic acid in their urine. This suggests the compound's role in metabolism and its potential as a urinary biomarker for certain diets or flavoring agents (Mamer, Montgomery, Deckelbaum, & Granot, 1985).

Corrosion Inhibition

  • Use in Corrosion Prevention : Research on 3-Hydroxybenzoic acid, a structurally similar compound to 3-Ethoxy-2-hydroxybenzoic acid, showed potential as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions. This suggests that derivatives like 3-Ethoxy-2-hydroxybenzoic acid could also have applications in corrosion prevention and material protection (Narváez, Cano, & Bastidas, 2005).

Chemical Synthesis

  • Role in Organic Synthesis : 3-Ethoxy-2-hydroxybenzoic acid derivatives have been explored for their utility in the selective functionalization of indole C-H bonds. A study found that 3-ethoxy-2-phenylbenzoic acid, a closely related derivative, provided superior yield and selectivity for certain substrates, indicating potential applications in organic synthesis (Pi et al., 2018).

Biochemical Analysis and Spectroscopy

  • Spectroscopic Analysis : A study on vanillic acid, which shares a similar structure with 3-Ethoxy-2-hydroxybenzoic acid, demonstrated the use of vibrational and surface-enhanced Raman spectra for its analysis. This suggests potential applications in analytical chemistry for detecting and quantifying similar compounds (Clavijo, Menendez, & Aroca, 2008).

Environmental Studies

  • Environmental Degradation Studies : Research on the environmental degradation of various benzoic acid derivatives, including 3-Ethoxy-2-hydroxybenzoic acid, has been conducted. This includes studies on their photodegradation, indicating an interest in understanding their behavior and breakdown in natural environments (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Pharmaceutical Research

  • Synthesis of Pharmaceutical Intermediates : 3-Ethoxy-2-hydroxybenzoic acid and its derivatives have been studied for their role in synthesizing key intermediates for pharmaceutical compounds. For example, an efficient synthesis method for a key acid synthon of repaglinide, an antidiabetic drug, was developed from a related compound, demonstrating its potential in drug synthesis (Salman et al., 2002).

Microbiology

  • Microbial Degradation Studies : The degradation of 3-Ethoxy-2-hydroxybenzoic acid by specific fungi, such as Polyporus dichrous, has been studied. This research is important for understanding the biological breakdown and potential environmental impact of these compounds (Kirk & Lorenz, 1974).

Safety And Hazards

The safety data sheet for a related compound, salicylic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

3-ethoxy-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYUNJWBVAXPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-hydroxybenzoic acid

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